molecular formula C14H16N4O2 B2550409 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone CAS No. 1788557-82-3

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone

Cat. No.: B2550409
CAS No.: 1788557-82-3
M. Wt: 272.308
InChI Key: ANSLULSOGBQJDC-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone is a compound that features a triazole ring, a pyrrolidine ring, and a phenoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:

    Preparation of the Azide Intermediate: The azide intermediate can be prepared by reacting an appropriate halide with sodium azide in a polar solvent such as dimethylformamide (DMF).

    Preparation of the Alkyne Intermediate: The alkyne intermediate is synthesized by reacting a terminal alkyne with an appropriate halide under basic conditions.

    Click Reaction: The azide and alkyne intermediates are then subjected to the CuAAC reaction in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in a solvent such as water or a water-alcohol mixture. This results in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the phenoxy group.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is a common motif in drug design due to its stability and ability to interact with biological targets. It can be used as a scaffold for developing new pharmaceuticals.

    Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as polymers and coatings.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone is unique due to the combination of the triazole ring, pyrrolidine ring, and phenoxy group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(11-20-13-4-2-1-3-5-13)17-8-6-12(10-17)18-9-7-15-16-18/h1-5,7,9,12H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSLULSOGBQJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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